![molecular formula C18H18BrNO4 B3499282 methyl 2-{[(4-bromo-2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3499282.png)
methyl 2-{[(4-bromo-2,5-dimethylphenoxy)acetyl]amino}benzoate
Overview
Description
“Methyl 2-{[(4-bromo-2,5-dimethylphenoxy)acetyl]amino}benzoate” is a chemical compound. Its linear formula is C13H17NO4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The title molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density of Methyl 2-bromobenzoate is 1.532 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-9-16(12(2)8-14(11)19)24-10-17(21)20-15-7-5-4-6-13(15)18(22)23-3/h4-9H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVKPJROLYLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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